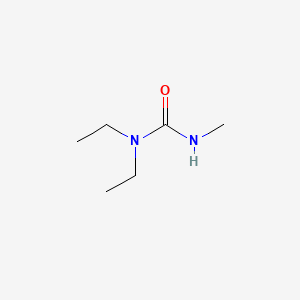
Furanomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furanomycin is an antibiotic compound known for its antibacterial properties. It is produced by the bacterium Streptomyces threomyceticus. This compound has garnered attention due to its effectiveness against a variety of bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Furanomycin is typically produced through the cultivation of Streptomyces threomyceticus in an aqueous nutrient-containing solution under submerged aerobic conditions . The process involves the fermentation of the bacterium, which produces this compound as a secondary metabolite.
Industrial Production Methods: The industrial production of this compound follows a similar fermentation process. The bacterium is grown in large bioreactors where conditions such as temperature, pH, and oxygen levels are carefully controlled to optimize the yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Furanomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antibacterial properties or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the this compound molecule.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated this compound compounds.
Applications De Recherche Scientifique
Furanomycin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and to develop new synthetic methodologies.
Biology: this compound is employed in microbiological studies to understand bacterial resistance mechanisms and to screen for new antibacterial agents.
Medicine: Its primary application is in the treatment of bacterial infections, particularly those caused by antibiotic-resistant strains.
Mécanisme D'action
Furanomycin exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the translation of essential proteins required for bacterial growth and survival . This mechanism is similar to that of other macrolide antibiotics, which also target the bacterial ribosome.
Comparaison Avec Des Composés Similaires
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Azithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Uniqueness: Furanomycin is unique due to its specific production by Streptomyces threomyceticus and its distinct chemical structure, which provides a different spectrum of antibacterial activity compared to other macrolides .
Propriétés
Numéro CAS |
12794-09-1 |
|---|---|
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
2-amino-2-(5-methyl-2,5-dihydrofuran-2-yl)acetic acid |
InChI |
InChI=1S/C7H11NO3/c1-4-2-3-5(11-4)6(8)7(9)10/h2-6H,8H2,1H3,(H,9,10) |
Clé InChI |
PNOKUGWGMLEAPE-UHFFFAOYSA-N |
SMILES |
CC1C=CC(O1)C(C(=O)O)N |
SMILES canonique |
CC1C=CC(O1)C(C(=O)O)N |
| 18455-25-9 | |
Synonymes |
furanomycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-CYANO-6-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B1220825.png)







![14-Amino-7-methoxy-3-methyl-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1220839.png)



